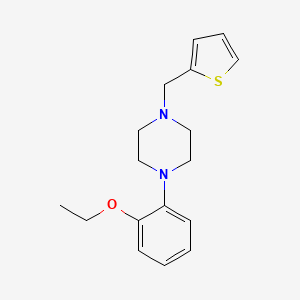
1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine, also known as ETPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mécanisme D'action
The exact mechanism of action of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. Additionally, it has been shown to interact with various receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the levels of various neurotransmitters, including dopamine and serotonin, in the brain. Additionally, it has been shown to reduce the levels of oxidative stress and neuroinflammation, which are both implicated in the pathogenesis of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine is its relatively simple synthesis method, which makes it an attractive candidate for drug discovery and medicinal chemistry research. Additionally, it has been shown to exhibit significant pharmacological effects, making it a promising candidate for the treatment of various neurological disorders. However, 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine. One area of interest is the development of new derivatives of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine with improved pharmacological properties. Additionally, further research is needed to fully elucidate the mechanism of action of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine and its potential applications in the treatment of various neurological disorders. Finally, there is a need for more studies on the safety and toxicity of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine, particularly in preclinical models.
In conclusion, 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine is a promising compound with potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. Its simple synthesis method and significant pharmacological effects make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine involves the reaction of 2-ethoxyaniline with 2-thiophenemethanol in the presence of a reducing agent, such as lithium aluminum hydride or sodium borohydride. The resulting intermediate is then treated with piperazine to yield the final product. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant antipsychotic and anxiolytic properties, making it a promising candidate for the treatment of various psychiatric disorders, including schizophrenia and anxiety disorders. Additionally, 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect neurons against oxidative stress and neuroinflammation.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-2-20-17-8-4-3-7-16(17)19-11-9-18(10-12-19)14-15-6-5-13-21-15/h3-8,13H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDONYUOCHXODQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)

![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)
![N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)

![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)


